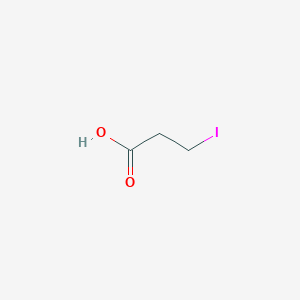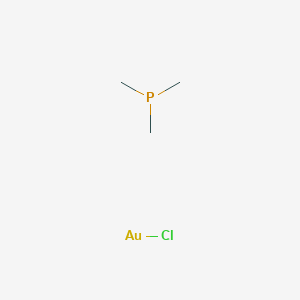
Chloro(trimethylphosphine)gold(I)
Vue d'ensemble
Description
Chloro(trimethylphosphine)gold(I) is a gold(I) complex characterized by its coordination with a trimethylphosphine ligand and a chlorine atom. The molecular structure of this complex has been elucidated through single-crystal X-ray diffraction studies, revealing a linear P-Au-Cl axis in the monomeric units. The compound exhibits interesting structural properties, such as the formation of helical chains through Au...Au contacts in the solid state, which is influenced by the steric requirements of the phosphine ligands .
Synthesis Analysis
The synthesis of gold(I) complexes, including chloro(trimethylphosphine)gold(I), often involves the reaction of gold(I) salts with phosphine ligands. For instance, the reaction of chloro(triphenylphosphine)gold(I) with various substrates under basic conditions leads to the formation of different gold(I) complexes, showcasing the versatility of gold(I) chemistry in synthesizing a range of compounds with potential catalytic and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of chloro(trimethylphosphine)gold(I) is characterized by a linear coordination geometry, which is a common feature among gold(I) phosphine complexes. The bond lengths and angles within these complexes are consistent with other known gold(I) compounds, and the linear geometry is often associated with the catalytic and electronic properties of these materials .
Chemical Reactions Analysis
Gold(I) complexes, including chloro(trimethylphosphine)gold(I), participate in various chemical reactions, forming new compounds with diverse structures and properties. For example, the reaction with isocyanoacetate esters catalyzed by gold(I) complexes leads to the formation of dihydrooxazoles, demonstrating the potential of these complexes in organic synthesis . Additionally, the interaction with oxopurine bases under basic conditions results in the formation of gold(I) phosphine groups bonded to nitrogen, which are characterized by spectroscopic methods and X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro(trimethylphosphine)gold(I) are influenced by its molecular structure. The linear P-Au-Cl coordination and the presence of Au...Au interactions contribute to the solid-state structure and potentially to the reactivity of the complex. The steric and electronic properties of the phosphine ligands play a significant role in determining the overall properties of the complex, which can be tailored for specific applications in catalysis and medicinal chemistry .
Applications De Recherche Scientifique
Crystal Structure Analysis : Chloro(trimethylphosphine)gold(I) has been studied for its crystal structures, revealing insights into its molecular complexes and interactions. The monomeric units of these molecular complexes have linear axes, with significant steric effects due to the phosphines (Angermaier, Zeller, & Schmidbaur, 1994).
Therapeutic Applications : It has been investigated as a compound for oral chrysotherapy, showing promise in treating arthritis. Its oral absorption and therapeutic effectiveness in suppressing arthritis symptoms have been highlighted (Walz, Dimartino, Sutton, & Misher, 1972).
Anticancer Properties : The compound shows potent antiproliferative properties and is a promising anticancer drug candidate. It has been studied for its effects on colorectal cancer cells, where it elicits cytotoxic effects mediated by apoptosis and autophagy (Menconi et al., 2021).
Chemical Reactivity and Synthesis : Chloro(trimethylphosphine)gold(I) is used in the synthesis of gold(I) carbenoids, demonstrating typical reactivity of metallocarbenes in solution (Sarria Toro et al., 2017).
Interactions with Biological Molecules : Studies have explored its reactions with bovine serum albumin, providing insights into the role of the phosphine ligand in the serum chemistry of related drugs (Isab, Shaw, Hoeschele, & Locke, 1988).
Inhibition of Glutathione Peroxidase : The compound is described as inhibiting the activity of glutathione peroxidase, a key enzyme involved in cellular defense against oxidative stress (Bhabak & Mugesh, 2009).
Cytotoxicity Studies : Comparative studies on its cytotoxicity, cellular, and nuclear uptake have been conducted, highlighting its potential as an anticancer agent and its enhanced effectiveness with larger, more lipophilic substituents (Scheffler, You, & Ott, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
chlorogold;trimethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRHCPRDPAYFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470862 | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(trimethylphosphine)gold(I) | |
CAS RN |
15278-97-4 | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Chloro(trimethylphosphine)gold(I) interact with organoselenium compounds that exhibit glutathione peroxidase-like activity?
A1: Research suggests that Chloro(trimethylphosphine)gold(I) can inhibit the glutathione peroxidase-like activity of certain organoselenium compounds, such as bis[2-(N,N-dimethylamino)benzyl]diselenide and bis[2-(N,N-dimethylamino)benzyl]selenide []. This inhibition is believed to occur through a competitive mechanism with respect to peroxide substrates like hydrogen peroxide (H₂O₂) and a non-competitive mechanism with respect to thiol co-substrates such as benzenethiol (PhSH) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



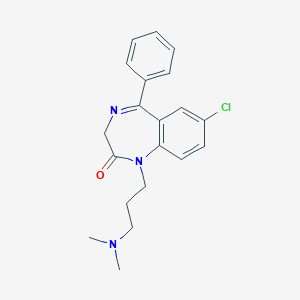


![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)

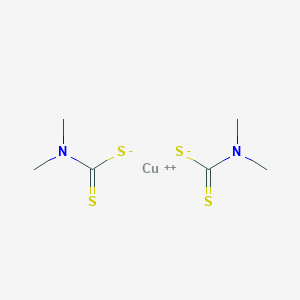
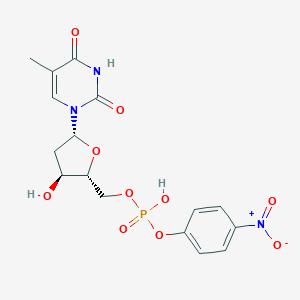
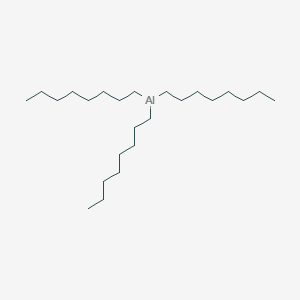
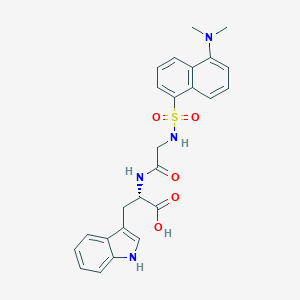
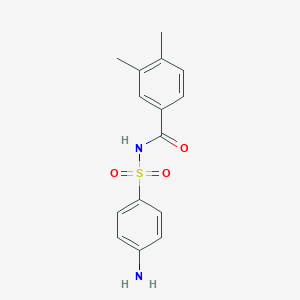
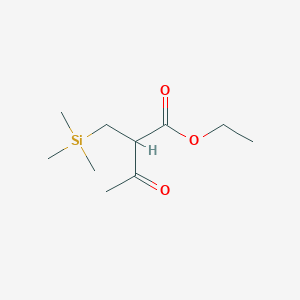
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
